molecular formula C4H8O4 B1166274 OXIDISEDLINOLEICACID CAS No. 104639-57-8

OXIDISEDLINOLEICACID

Cat. No.: B1166274
CAS No.: 104639-57-8
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Description

Definition and Chemical Classification of Oxidized Linoleic Acid Derivatives

Oxidized linoleic acid metabolites constitute a diverse family of oxygenated fatty acid derivatives that result from the oxidative modification of linoleic acid, an eighteen-carbon polyunsaturated fatty acid with the chemical formula HOOC(CH₂)₇CH=CHCH₂CH=CH(CH₂)₄CH₃. These compounds are classified within the broader category of octadecanoids, which encompasses all oxygenated products derived from eighteen-carbon fatty acids. The primary oxidized linoleic acid metabolites include hydroxyoctadecadienoic acids, oxooctadecadienoic acids, epoxyoctadecenoic acids, and dihydroxyoctadecenoic acids, each representing distinct oxidative modification patterns of the parent linoleic acid molecule.

The formation of these oxidized metabolites occurs through multiple distinct pathways, fundamentally categorized into enzymatic and non-enzymatic processes. Enzymatic oxidation involves specific enzyme systems including lipoxygenases, cyclooxygenases, cytochrome P450 enzymes, and soluble epoxide hydrolases, each contributing to the generation of specific oxidized derivatives with characteristic structural features. Non-enzymatic oxidation processes encompass photo-oxidation and thermal oxidation mechanisms that produce oxidized linoleic acid metabolites through free radical-mediated reactions.

The major enzymatically derived oxidized linoleic acid metabolites include 9-hydroxyoctadecadienoic acid and 13-hydroxyoctadecadienoic acid, which are produced through lipoxygenase-catalyzed oxidation at specific carbon positions of linoleic acid. Cyclooxygenase enzymes generate both 9-hydroxyoctadecadienoic acid and 13-hydroxyoctadecadienoic acid through hydrogen abstraction mechanisms, with different ratios depending on the specific enzyme isoform and tissue source. Cytochrome P450 enzymes contribute to the formation of epoxide derivatives, specifically 9(10)-epoxyoctadecenoic acid and 12(13)-epoxyoctadecenoic acid, which can subsequently be hydrolyzed to their corresponding diol forms.

The chemical classification system for these compounds follows established nomenclature conventions used for eicosanoids, with modifications to accommodate the eighteen-carbon structure of the parent fatty acid. The systematic naming incorporates the position of oxygenated functional groups, stereochemical configuration, and the specific type of oxidative modification present in the molecule. This classification framework provides essential organizational structure for understanding the diverse array of oxidized linoleic acid metabolites and their distinct biological properties.

Historical Context of Linoleic Acid Oxidation Research

The investigation of linoleic acid oxidation has evolved significantly since the initial isolation of linoleic acid from linseed oil by F. Sacc in 1844, working in the laboratory of Justus von Liebig. The fundamental understanding of linoleic acid structure progressed through the work of K. Peters in 1886, who determined the existence of two double bonds in the molecule, followed by the complete chemical structure determination by T. P. Hilditch and colleagues in 1939. The essential role of linoleic acid in human nutrition was established by G. O. Burr and others in 1930, laying the foundation for subsequent research into its metabolic fate and biological significance.

The systematic study of linoleic acid oxidation products gained momentum in the latter half of the twentieth century as analytical techniques advanced and the biological significance of oxidized fatty acid derivatives became apparent. Early research focused primarily on the industrial applications of linoleic acid oxidation, particularly in the development of quick-drying oils for paints and varnishes, which exploited the susceptibility of the doubly allylic carbon-hydrogen groups to atmospheric oxidation. However, the recognition that similar oxidative processes occurred in biological systems led to increased interest in understanding the physiological and pathological implications of linoleic acid oxidation.

Historical dietary patterns reveal dramatic changes in linoleic acid consumption that have directly influenced the formation of oxidized linoleic acid metabolites in human populations. Prior to the twentieth century, average linoleic acid intake was maintained below two percent of total daily caloric intake, representing the biologically optimal range of approximately one to two percent. However, consumption patterns underwent substantial transformation, with linoleic acid intake increasing from approximately 2 grams per day in 1865 to 5 grams per day in 1909, followed by more dramatic increases to 18 grams per day in 1999 and reaching 29 grams per day by 2008.

This twenty-five-fold increase in linoleic acid consumption over approximately 150 years has resulted in contemporary intake levels exceeding twenty-five percent of total caloric intake for the average person. The biological implications of this dietary shift became evident as researchers recognized that increased linoleic acid consumption directly correlates with enhanced formation of oxidized linoleic acid metabolites in mammalian tissues. These historical consumption trends provide crucial context for understanding the contemporary prevalence of oxidized linoleic acid metabolites in human populations and their potential contribution to modern chronic disease patterns.

Biological Significance of Oxidized Linoleic Acid Metabolites in Mammalian Systems

Oxidized linoleic acid metabolites demonstrate profound biological significance across multiple mammalian physiological systems, functioning as potent signaling molecules that regulate diverse cellular processes. These compounds exhibit pleiotropic bioactive properties that influence inflammation, immune function, nociception, tissue modulation, cellular proliferation, and metabolic regulation. The biological effects of these metabolites often depend on their specific chemical structure, concentration, and the particular physiological or pathological context in which they are present.

In cardiovascular systems, oxidized linoleic acid metabolites serve as major components of oxidized low-density lipoproteins and atherosclerotic plaques, where they play central roles in foam cell formation and atherosclerosis pathogenesis. The hydroxyoctadecadienoic acid derivatives, particularly 9-hydroxyoctadecadienoic acid and 13-hydroxyoctadecadienoic acid, demonstrate distinct effects on macrophage function and vascular physiology. Research has shown that 13-hydroxyoctadecadienoic acid predominantly accumulates in early atherosclerotic lesions and activates protective mechanisms that enhance clearance of lipid and cellular debris from vessel walls. Conversely, 9-hydroxyoctadecadienoic acid becomes more abundant in advanced atherosclerotic disease and exhibits pro-inflammatory actions that may contribute to disease progression.

The role of oxidized linoleic acid metabolites in hepatic function represents another critical area of biological significance. Dietary intake of these oxidized compounds induces mitochondrial dysfunction through disruption of mitochondrial respiratory chain function and alteration of intrahepatic adenosine triphosphate levels. Studies demonstrate that oxidized linoleic acid metabolites increase hepatic lipid peroxidation, elevate oxidative stress markers, and activate inflammasome pathways that contribute to liver injury. These effects include increased expression of thioredoxin-interacting protein, activation of apoptotic pathways, and stimulation of inflammatory cascades that collectively contribute to hepatic pathology.

Table 1. Comparative Biological Effects of Major Oxidized Linoleic Acid Metabolites

Metabolite Cell Type Early Lesions Late Lesions Oxidative Stress Anti-inflammatory Pro-inflammatory Apoptosis Induction
9-Hydroxyoctadecadienoic Acid Macrophage ++ ++ ++ +
13-Hydroxyoctadecadienoic Acid Macrophage ++ ++ ++ ++ +
9-Oxooctadecadienoic Acid Various + + ++ + ++
13-Oxooctadecadienoic Acid Various + + ++ + ++

Properties

CAS No.

104639-57-8

Molecular Formula

C4H8O4

Synonyms

OXIDISEDLINOLEICACID

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: 13-Hydroxy-9,10-Trans-Epoxy-(11E)-Octadecenoate (13,9-HEL)

  • Structure : 13,9-HEL is an allylic epoxide derived from LA, structurally analogous to hepoxilins (e.g., hepoxilin A3 from arachidonic acid) .
  • Function : Unlike pro-inflammatory OXLAMs (e.g., HODEs), 13,9-HEL stabilizes the epidermal skin barrier by promoting ceramide release .
  • Synthesis: Requires stereospecific enzymatic oxidation, whereas OXLAMs like HODEs form via both enzymatic and nonenzymatic pathways .

Functional Analogs: Conjugated Linoleic Acid (CLA)

  • Structure: CLA comprises conjugated dienoic isomers of LA (e.g., c9,t11-CLA), differing from OXLAMs in oxidation state and bond configuration .
  • Function: CLA exhibits anticarcinogenic and antioxidant properties, reducing mammary tumors by 32–60% in rodent models . In contrast, OXLAMs promote mitochondrial dysfunction and NLRP3 inflammasome activation in the liver .
  • Metabolic Impact : CLA suppresses lipid peroxidation in mammary tissue, while OXLAMs decrease hepatic PPAR-α (a regulator of lipid metabolism) and HDL levels, increasing atherogenic risk .

Oxidative Byproducts: 4-Hydroxynonenal (HNE)

  • Origin : HNE is a lipid peroxidation product of omega-6 fatty acids, including LA, but is distinct from OXLAMs due to its shorter carbon chain and aldehyde group .
  • Pathogenicity : Both HNE and OXLAMs induce oxidative stress, but HNE is more cytotoxic, forming DNA adducts and impairing mitochondrial function .

Key Research Findings

Table 2: Metabolic Pathways

Compound Synthesis Pathway Key Enzymes/Cofactors
OXLAMs LOX, CYP450, ROS 15-LOX, CYP2C9
CLA Microbial biohydrogenation in ruminants Butyrivibrio fibrisolvens
13,9-HEL Stereospecific epoxidation LOX, epoxide hydrolases

Mechanistic Contrasts

  • OXLAMs vs. CLA: While both derive from LA, OXLAMs are oxidation end-products linked to pathological processes, whereas CLA acts as a protective intermediary with dose-dependent anticarcinogenic effects (maximal at 1% dietary intake) .
  • OXLAMs vs. 13,9-HEL : OXLAMs disrupt lipid metabolism (e.g., PPAR-α suppression), while 13,9-HEL enhances ceramide-mediated barrier function, suggesting divergent roles in systemic vs. cutaneous biology .

Clinical and Therapeutic Implications

  • OXLAMs: Elevated levels serve as biomarkers for NASH progression .
  • CLA : Synthetic CLA supplementation shows promise in cancer prevention but lacks efficacy in reversing OXLAM-driven metabolic dysfunction .

Q & A

Q. What analytical techniques are most effective for quantifying oxidized linoleic acid in complex biological matrices, and how should researchers validate their accuracy?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) are standard methods. Validation requires calibration curves using internal standards (e.g., deuterated linoleic acid derivatives) to account for matrix interference. Spike-recovery tests (80–120% recovery) and inter-laboratory reproducibility assessments are critical .

Q. How should experimental conditions (e.g., temperature, pH, oxygen availability) be standardized to study linoleic acid oxidation in vitro?

Methodological Answer: Use controlled environments (e.g., anaerobic chambers for oxygen-limited studies) and buffer systems (e.g., phosphate buffer at pH 7.4 for physiological relevance). Document temperature stability (±0.5°C) and validate oxygen levels via fluorescence probes .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of oxidized linoleic acid in cellular assays?

Methodological Answer: Apply nonlinear regression models (e.g., log-dose response curves) with ANOVA for inter-group comparisons. Include replicates (n ≥ 3) and account for batch effects using mixed-effects models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation kinetics of linoleic acid across studies with varying experimental designs?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., antioxidant presence, lipid substrate purity). Replicate conflicting studies under harmonized protocols, emphasizing pre-registration to reduce bias .

Q. What strategies mitigate confounding variables when investigating oxidized linoleic acid’s role in inflammatory signaling pathways?

Methodological Answer: Use genetic knockouts (e.g., COX-2-deficient cells) to isolate specific pathways. Pair lipidomics with transcriptomic profiling to differentiate direct effects from secondary signaling cascades .

Q. How can in silico modeling complement experimental approaches to predict oxidation pathways of linoleic acid under physiological conditions?

Methodological Answer: Combine molecular dynamics simulations with density functional theory (DFT) to model radical-mediated oxidation mechanisms. Validate predictions using controlled in vitro systems measuring hydroperoxide formation rates .

Data Analysis & Reproducibility

Q. What criteria should guide the selection of biomarkers for oxidized linoleic acid in clinical studies?

Methodological Answer: Prioritize biomarkers (e.g., 9- and 13-HODEs) with established stability in human plasma and correlation with disease endpoints. Validate using tandem MS/MS and cross-reference with clinical metadata .

Q. How can multi-omics datasets be integrated to map oxidized linoleic acid’s metabolic interactions in chronic diseases?

Methodological Answer: Employ pathway enrichment tools (e.g., KEGG, Reactome) to overlay lipidomic data with proteomic and metabolomic profiles. Use machine learning (e.g., random forests) to identify hub nodes in interaction networks .

Literature & Theoretical Frameworks

Q. How should researchers address gaps in mechanistic studies linking oxidized linoleic acid to epigenetic modifications?

Methodological Answer: Design hypothesis-driven studies using chromatin immunoprecipitation (ChIP-seq) to assess histone acetylation changes. Cross-validate findings with inhibitors of lipid-peroxidation-derived aldehydes (e.g., MDA) .

Q. What ethical considerations arise when using animal models to study oxidized linoleic acid’s toxicity?

Methodological Answer: Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Justify sample sizes via power analyses and minimize distress using non-invasive imaging (e.g., MRI for longitudinal tracking) .

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